Azacyclic compounds

Azacyclic compounds are a diverse group of organic molecules featuring at least one nitrogen atom within a ring structure. These compounds can exist as cyclic structures with varying sizes and substitutions, often incorporating additional functional groups such as alcohols, ethers, or carboxylic acids. Due to their unique structural features, azacyclic compounds exhibit a wide range of chemical and biological properties. They find applications in pharmaceuticals, where they serve as precursors for drug development due to their potential to modulate enzyme activity, inhibit DNA replication, or act as cell cycle regulators. In materials science, azacyclic compounds are explored for their use in catalysis, as ligands in coordination chemistry, and in the synthesis of polymers with specific properties. Their versatility makes them an intriguing subject in both academic research and industrial applications.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

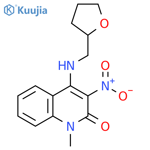

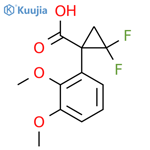

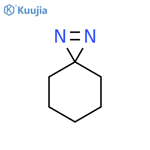

|

Azocane-1-sulfonyl chloride | 1042803-94-0 | C7H14ClNO2S |

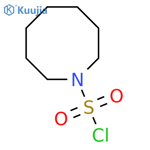

|

1,3,2-Diazaphospholidine, 1,3-dimethyl-2-(1-methylpropoxy)- | 63057-81-8 | C8H19N2OP |

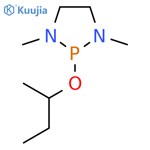

|

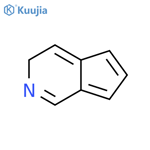

4aH-Cyclopenta[b]pyridine | 270-87-1 | C8H7N |

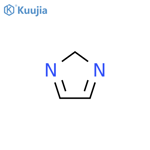

|

2H-imidazole | 288-31-3 | C3H4N2 |

|

(1r,3r,5r,7r)-spiroadamantane-2,2'-diazirine | 41736-95-2 | C11H18N2 |

|

1,2-Diazaspiro[2.5]oct-1-ene | 930-82-5 | C6H10N2 |

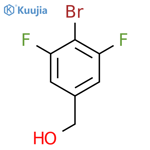

|

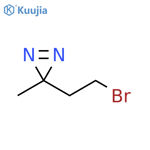

3-(2-bromoethyl)-3-methyl-3H-diazirine | 29205-50-3 | C4H7BrN2 |

|

3H-Cyclopenta[c]pyridine | 270-57-5 | C8H7N |

|

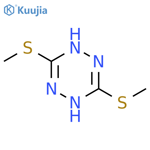

3,6-bis(methylsulfanyl)-1,2-dihydro-1,2,4,5-tetrazine | 1672-33-9 | C4H8N4S2 |

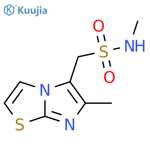

|

1-ethyl-3-methyl-2H-imidazolediium | 7232-60-2 | C6H12N2+2 |

関連文献

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

推奨される供給者

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

河南东延药业有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品